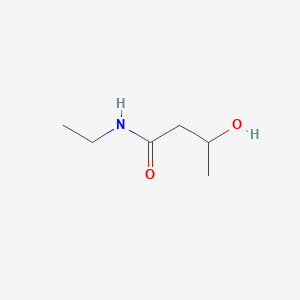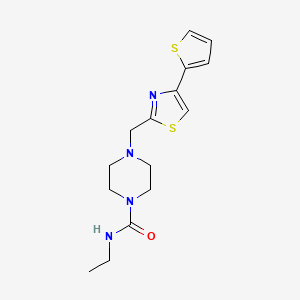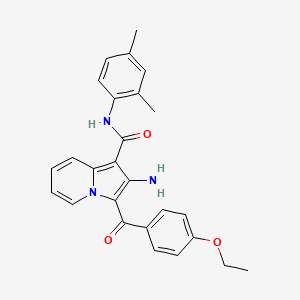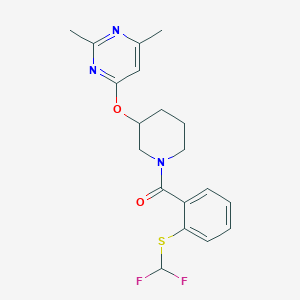![molecular formula C22H16ClN7O B2386178 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007061-19-9](/img/structure/B2386178.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” belongs to the class of organic compounds known as phenylpiperidines . This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Synthesis Analysis
The synthesis of this compound involves wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine-fused heterocycle at position 4 of the pyrazole being a key feature . This structure is critical for its inhibitory activity against FLT3 and CDK .
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Properties
Research has shown that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, including those related to N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, exhibit significant biological activities. Notably, a study by Rahmouni et al. (2016) synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, demonstrating their anticancer and anti-5-lipoxygenase properties. The compounds were evaluated for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, providing insights into their potential as anticancer agents (Rahmouni et al., 2016).
Antimicrobial Activity
Another aspect of research on pyrazolo[3,4-d]pyrimidine derivatives involves their antimicrobial properties. El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, assessing their antimicrobial activity. This work highlights the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in generating compounds with potential applications in combating microbial infections (El-Agrody et al., 2001).
Antiviral Activity
The search for novel antiviral agents has also benefited from research on pyrazolo[3,4-d]pyrimidine derivatives. Hebishy et al. (2020) described a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This study emphasizes the potential of these compounds in the development of new antiviral drugs, particularly against the H5N1 subtype of the influenza virus (Hebishy et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding pocket of Akt, preventing the phosphorylation of Akt and its downstream biomarkers . This inhibition disrupts the normal functioning of the Akt pathway, leading to the suppression of its role in promoting cell survival and growth .
Biochemical Pathways
The compound primarily affects the Akt signaling pathway . By inhibiting Akt, it disrupts the downstream signaling that promotes cell survival and growth. This includes the phosphorylation of several downstream targets of Akt, such as GSK3, FOXO, and mTOR .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers . This suggests that the compound has good bioavailability and can effectively reach its target in the body .
Result of Action
The inhibition of Akt and its downstream biomarkers by this compound leads to the suppression of cell survival and growth . In preclinical models, this has resulted in the inhibition of tumor growth, particularly in a breast cancer xenograft model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its lipophilicity allows it to diffuse easily into cells . .
Orientations Futures
The compound has shown promising results in preclinical studies, demonstrating pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . This suggests potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics .
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN7O/c1-14-11-19(27-22(31)15-5-3-2-4-6-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-7-16(23)8-10-17/h2-13H,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOKSXFREGFLSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

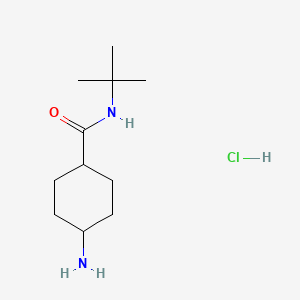

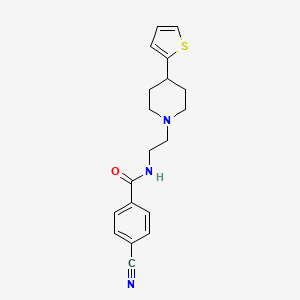
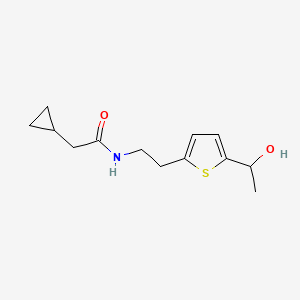

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)
![5-(2,3-Dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole](/img/structure/B2386106.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)
